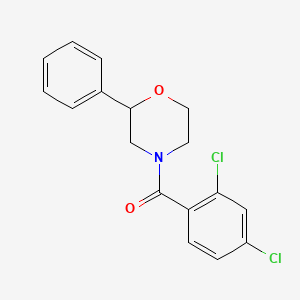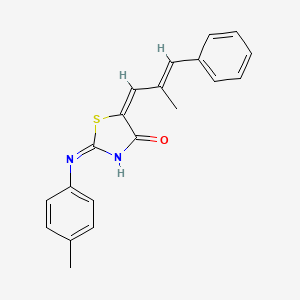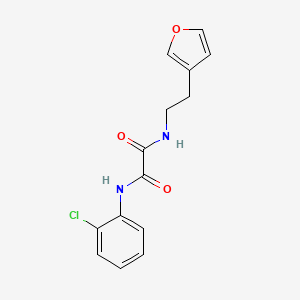
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the molecular formula C10H12N2O3 . It contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide consists of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecule contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical form of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is solid . The compound has a molecular weight of 209.2 .Wissenschaftliche Forschungsanwendungen
Inhibition of Microsomal Mixed-Function Oxidase Activity Nicotinamide, a component related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, has been found to inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase systems. This inhibition plays a role in the study of oxidative metabolism, important in pharmacology and toxicology (Schenkman, Ball, & Estabrook, 1967).
Antimicrobial Properties Derivatives of nicotinic acid, closely related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, have shown antimicrobial effects against various bacteria and fungal species. These compounds have potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Cellular Energy Metabolism and Disease Modulation Nicotinamide influences cellular energy metabolism, affecting cellular survival and death. This aspect is crucial in disorders like diabetes, immune system dysfunctions, and aging-related diseases (Maiese, Chong, Hou, & Shang, 2009).
NCX Inhibitors in Cardiac Protection The study of nicotinamide derivatives in inhibiting sodium-calcium exchangers (NCX) is vital for cardiac protection, particularly in preventing reperfusion arrhythmias and myocardial necrosis (Kuramochi et al., 2005).
Drosophila Nicotinic Receptor Probes 6-Substituted nicotinamides, including 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, are utilized in probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, contributing to neurological research (Zhang, Tomizawa, & Casida, 2004).
Fluorescent Analogs for Biochemical Analysis The creation of fluorescent analogs of nicotinamide adenine dinucleotide, related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, allows for enhanced biochemical analysis, particularly in enzymatic reactions and studies of coenzymes (Barrio, Secrist, & Leonard, 1972).
Sirtuin 2 Inhibitors in Parkinson's Disease Derivatives of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide have shown promising activity as Sirtuin 2 inhibitors, potentially relevant in the treatment of Parkinson's disease (Ai et al., 2016).
NMR Hyperpolarization for Molecular Imaging The synthesis and applications of nicotinamide derivatives, including 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, in NMR hyperpolarization, facilitates the advancement of molecular imaging, particularly in the study of metabolic processes (Shchepin et al., 2016).
Eigenschaften
IUPAC Name |
6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-2-9(12-5-7)15-8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRMWBLOUDALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)

![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)